N-(1-Cyano-2,2-dimethylpropyl)-1-(4-fluorophenyl)-2-oxopyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Cyano-2,2-dimethylpropyl)-1-(4-fluorophenyl)-2-oxopyrrolidine-3-carboxamide, also known as CPP-115, is a synthetic compound that belongs to the family of pyrrolidine carboxamides. CPP-115 has been extensively studied for its potential in treating various neurological disorders and has shown promising results in preclinical studies.
作用機序
N-(1-Cyano-2,2-dimethylpropyl)-1-(4-fluorophenyl)-2-oxopyrrolidine-3-carboxamide works by inhibiting the activity of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the degradation of GABA. By inhibiting this enzyme, N-(1-Cyano-2,2-dimethylpropyl)-1-(4-fluorophenyl)-2-oxopyrrolidine-3-carboxamide leads to an increase in GABA levels in the brain, which can have a calming effect on neuronal activity and reduce the occurrence of seizures and anxiety.
Biochemical and Physiological Effects:
N-(1-Cyano-2,2-dimethylpropyl)-1-(4-fluorophenyl)-2-oxopyrrolidine-3-carboxamide has been shown to have a range of biochemical and physiological effects. Preclinical studies have demonstrated that N-(1-Cyano-2,2-dimethylpropyl)-1-(4-fluorophenyl)-2-oxopyrrolidine-3-carboxamide can increase GABA levels in the brain, reduce the occurrence of seizures, and have anxiolytic effects. N-(1-Cyano-2,2-dimethylpropyl)-1-(4-fluorophenyl)-2-oxopyrrolidine-3-carboxamide has also been shown to have a low toxicity profile and does not produce significant adverse effects.
実験室実験の利点と制限
N-(1-Cyano-2,2-dimethylpropyl)-1-(4-fluorophenyl)-2-oxopyrrolidine-3-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. N-(1-Cyano-2,2-dimethylpropyl)-1-(4-fluorophenyl)-2-oxopyrrolidine-3-carboxamide is also highly selective for GABA transaminase, which makes it a useful tool for studying the role of GABA in various neurological disorders.
However, there are also limitations to the use of N-(1-Cyano-2,2-dimethylpropyl)-1-(4-fluorophenyl)-2-oxopyrrolidine-3-carboxamide in lab experiments. The compound has a relatively short half-life, which can limit its effectiveness in some experiments. Additionally, N-(1-Cyano-2,2-dimethylpropyl)-1-(4-fluorophenyl)-2-oxopyrrolidine-3-carboxamide can have off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
For research include the use of N-(1-Cyano-2,2-dimethylpropyl)-1-(4-fluorophenyl)-2-oxopyrrolidine-3-carboxamide in the treatment of addiction, anxiety disorders, and in combination with other drugs for the treatment of various neurological disorders.
合成法
The synthesis of N-(1-Cyano-2,2-dimethylpropyl)-1-(4-fluorophenyl)-2-oxopyrrolidine-3-carboxamide involves the reaction of 4-fluorophenylacetic acid with 1-cyano-2,2-dimethylpropylamine to form an intermediate, which is then reacted with 2-oxopyrrolidine-3-carboxylic acid to yield N-(1-Cyano-2,2-dimethylpropyl)-1-(4-fluorophenyl)-2-oxopyrrolidine-3-carboxamide. The synthesis of N-(1-Cyano-2,2-dimethylpropyl)-1-(4-fluorophenyl)-2-oxopyrrolidine-3-carboxamide is a multi-step process that requires expertise in organic chemistry.
科学的研究の応用
N-(1-Cyano-2,2-dimethylpropyl)-1-(4-fluorophenyl)-2-oxopyrrolidine-3-carboxamide has been extensively studied for its potential in treating various neurological disorders, including epilepsy, addiction, and anxiety. Preclinical studies have shown that N-(1-Cyano-2,2-dimethylpropyl)-1-(4-fluorophenyl)-2-oxopyrrolidine-3-carboxamide can enhance the activity of the enzyme gamma-aminobutyric acid (GABA) transaminase, which leads to an increase in GABA levels in the brain. GABA is a neurotransmitter that plays a crucial role in regulating neuronal excitability, and an increase in GABA levels can lead to a reduction in seizures and anxiety.
特性
IUPAC Name |
N-(1-cyano-2,2-dimethylpropyl)-1-(4-fluorophenyl)-2-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2/c1-17(2,3)14(10-19)20-15(22)13-8-9-21(16(13)23)12-6-4-11(18)5-7-12/h4-7,13-14H,8-9H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHOCEAITQGZQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C#N)NC(=O)C1CCN(C1=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyano-2,2-dimethylpropyl)-1-(4-fluorophenyl)-2-oxopyrrolidine-3-carboxamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。